(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
Description
This compound is a thiazolone derivative featuring a (5Z)-configured benzylidene moiety at position 5 and a 4-(2-fluorophenyl)piperazine substituent at position 2 of the thiazol-4(5H)-one core. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances π-π stacking interactions with biological targets, such as kinases or neurotransmitter receptors . This compound is synthesized via microwave-assisted condensation, a method known to enhance yield and reduce reaction time compared to conventional thermal approaches .
Properties
Molecular Formula |
C21H20FN3OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(4-methylphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C21H20FN3OS/c1-15-6-8-16(9-7-15)14-19-20(26)23-21(27-19)25-12-10-24(11-13-25)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3/b19-14- |
InChI Key |
CFUAYWFRLSUFPC-RGEXLXHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4F |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most reliable method for constructing the thiazol-4-one scaffold. A thiourea derivative is condensed with an α-haloketone under basic conditions. For example, reacting N-(4-(2-fluorophenyl)piperazin-1-yl)thiourea with 2-chloroacetoacetate in ethanol with triethylamine (TEA) yields the 2-aminothiazol-4-one intermediate.
Reaction Conditions
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thiourea, α-chloroketone | Ethanol | Reflux | 6–8 h | 68–72% |
Key variables include the electron-withdrawing nature of the α-haloketone and the basicity of the medium, which influence cyclization efficiency.
Functionalization at Position 2: Piperazine Installation
Nucleophilic Substitution
A chlorothiazol-4-one intermediate undergoes substitution with 4-(2-fluorophenyl)piperazine in dimethylformamide (DMF) using potassium carbonate as a base. This method mirrors protocols for morpholine derivatives, where polar aprotic solvents enhance nucleophilicity.
Optimized Protocol
Coupling Reactions
Alternative routes employ EDCI/HOBt-mediated coupling between a carboxylic acid-functionalized thiazole and the piperazine amine. This approach, observed in pyrrolidine carboxylate syntheses, minimizes side reactions but requires pre-functionalization of the thiazole.
Knoevenagel Condensation at Position 5
Stereoselective Formation of (Z)-Benzylidene Group
The 5-(4-methylbenzylidene) group is introduced via condensation of the thiazol-4-one with 4-methylbenzaldehyde using ammonium acetate in acetic acid under reflux. The (Z)-configuration is favored by steric hindrance and π-π interactions during dehydration.
Representative Conditions
| Reagents | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 4-Methylbenzaldehyde | NH₄OAc | Acetic acid | Reflux | 4–6 h | 75–80% |
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-[4-(2-fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are best understood by comparing it with analogs in the thiazolone and arylpiperazine families. Below is a detailed analysis:
Structural Analogues with Modified Benzylidene Groups
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-thiazol-4(5H)-one (5l) :
- Key Differences : The benzylidene group here is substituted with a 1,3-benzodioxole ring instead of 4-methylbenzylidene.
- Impact : The electron-rich benzodioxole enhances π-stacking but reduces lipophilicity (clogP = 2.8 vs. 3.2 for the target compound), leading to lower blood-brain barrier penetration .
- Activity : Compound 5l shows moderate inhibition of DYRK1A kinase (IC₅₀ = 1.8 µM), whereas the target compound’s 4-methyl group improves selectivity for serotonin receptors (5-HT₁A Ki = 12 nM) .
- (Z)-5-(4-Chlorobenzylidene)-2-(4-fluorophenylamino)thiazol-4(5H)-one (6c): Key Differences: A 4-chlorobenzylidene and phenylamino group replace the 4-methylbenzylidene and piperazine. Impact: The chloro substituent increases electronegativity, enhancing hydrogen bonding but reducing metabolic stability. Activity: 6c exhibits antibacterial activity (MIC = 8 µg/mL against S. aureus) but lacks CNS activity due to the absence of the piperazine moiety .
Analogues with Varied Piperazine Substituents
(5Z)-2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one :
4-(1H-Pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one :
Quantitative Comparison Table
Key Research Findings
Electron-Withdrawing vs. Electron-Donating Groups :
- The 2-fluorophenylpiperazine in the target compound balances electron withdrawal (enhancing receptor binding) and steric bulk (reducing off-target interactions) compared to 4-fluorophenyl or pyrimidinyl groups .
- Chlorine or methyl groups on the benzylidene improve lipophilicity but vary in metabolic stability (methyl > chlorine due to reduced oxidative susceptibility) .
Conformational Rigidity: The Z-configuration in the benzylidene-thiazolone system enforces planarity, critical for stacking with aromatic residues in receptor pockets. Derivatives with non-planar conformations (e.g., twisted triazole-pyrazole hybrids in ) show reduced activity .
Synthetic Efficiency :
- Microwave synthesis (used for the target compound) achieves >70% yield in 30 minutes, outperforming conventional methods (e.g., 48-hour reflux for compound 5l) .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with a thiazolidinone or thiazole precursor. Key steps include:
- Knoevenagel condensation : Reaction of a substituted benzaldehyde with a thiazolidinone core under reflux in 1,4-dioxane with piperidine catalysis, followed by acidified ice/water quenching .
- Microwave-assisted synthesis : For improved efficiency, microwave irradiation (120°C, 150 W, 30 min) can replace conventional heating, enhancing yield (e.g., 72–75% for analogous compounds) .
- Purification : Recrystallization (e.g., from 1,4-dioxane) or column chromatography ensures high purity.
Standardization Tips : Use anhydrous solvents, monitor reaction progress via TLC/HPLC, and optimize stoichiometry of piperazine derivatives to minimize by-products .
Advanced: How can computational tools like Multiwfn aid in analyzing electronic properties relevant to bioactivity?
Answer:
Multiwfn enables:
- Electrostatic potential (ESP) mapping : Identifies nucleophilic/electrophilic regions on the molecule, correlating with receptor-binding interactions .
- Bond order analysis : Quantifies conjugation in the thiazole and benzylidene moieties, critical for stability and reactivity .
- Orbital composition : Predicts charge transfer interactions (e.g., between the fluorophenyl group and target proteins).
Methodology : Use DFT-optimized geometries (e.g., B3LYP/6-31G*) as input. Compare results with crystallographic data (e.g., SHELX-refined structures) to validate computational models .
Basic: What spectroscopic techniques are essential for structural validation?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the piperazine and benzylidene groups. For example, the 2-fluorophenyl piperazine protons resonate at δ 3.71–3.90 ppm (DMSO-d₆) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- IR Spectroscopy : Detect characteristic stretches (e.g., C=O at ~1700 cm⁻¹, C-S at ~680 cm⁻¹) .
Best Practices : Use deuterated solvents for NMR, and cross-validate with X-ray crystallography for absolute configuration .
Advanced: How to resolve contradictions in cytotoxicity data across cell lines?
Answer:
Discrepancies may arise from:
- Cell line-specific uptake : Use flow cytometry to quantify intracellular accumulation (e.g., compare DLD-1 colon cancer vs. WI-38 normal fibroblasts) .
- Metabolic stability : Perform LC-MS/MS to assess compound degradation in cell media.
- Off-target effects : Combine transcriptomics (RNA-seq) with SAR studies to identify non-specific interactions .
Case Study : If activity is high in HEPG-2 (liver) but low in MCF-7 (breast), evaluate cytochrome P450 expression or efflux pump activity .
Basic: What in vitro assays are recommended for initial bioactivity screening?
Answer:
- SRB assay : Measure growth inhibition in cancer cell lines (e.g., IC₅₀ values for NUGC, DLD-1) .
- Enzyme inhibition : Test against kinases (e.g., DYRK1A) using fluorescence polarization assays .
- Control experiments : Include CHS-828 (anticancer reference) and vehicle controls (≤0.5% DMSO) .
Protocol : Use RPMI-1640 medium with 5% FBS, 48–72 hr exposure, and triplicate replicates .
Advanced: How to design SAR studies targeting the piperazine and benzylidene substituents?
Answer:
- Piperazine modifications : Replace 2-fluorophenyl with pyrimidinyl (e.g., compound 5l ) to enhance solubility and kinase affinity .
- Benzylidene tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to stabilize the conjugated system and improve redox activity .
- Methodology : Synthesize analogs via parallel synthesis, then correlate structural variations with bioactivity using PCA (principal component analysis) .
Basic: How to address low yield in the final condensation step?
Answer:
- Solvent optimization : Replace 1,4-dioxane with DMF for better solubility of aromatic intermediates .
- Catalyst screening : Test bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl₂) to accelerate imine formation .
- Workup adjustments : Use gradient pH adjustment (e.g., HCl/NaHCO₃) to precipitate pure product .
Advanced: What crystallographic strategies validate stereochemistry and packing interactions?
Answer:
- SHELX refinement : Use SHELXL for small-molecule refinement; analyze anisotropic displacement parameters for thermal motion artifacts .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π, halogen bonds) using CrystalExplorer .
- Twinned data : For challenging crystals, apply TWINLAW in SHELXL to deconvolute overlapping reflections .
Basic: How to assess compound stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48 hr .
- Plasma stability : Use human plasma at 37°C; quench with acetonitrile and quantify parent compound .
- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .
Advanced: Can molecular docking explain differential binding to DYRK1A vs. other kinases?
Answer:
- Docking workflow : Prepare protein (PDB: 5ZTN) with AutoDock Vina; define active site residues (e.g., Lys188, Glu239).
- MM/GBSA scoring : Rank binding poses by free energy; compare with experimental IC₅₀ .
- Conserved water analysis : Identify structural water molecules critical for piperazine coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
